molecular formula C36H31N3O4S2 B2799144 Ethyl 2-(3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate CAS No. 690960-88-4

Ethyl 2-(3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

Cat. No.: B2799144
CAS No.: 690960-88-4
M. Wt: 633.78
InChI Key: SFPLZEQBXKXONV-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-b]pyridine derivative characterized by a fused heterocyclic core with multiple substituents:

  • 4-(4-Methoxyphenyl): Introduces electron-donating methoxy groups, influencing electronic properties and solubility.
  • 2-Carboxamido linkage: Provides a site for further functionalization or biological interactions.
  • 4-(3,4-Dimethylphenyl)thiophene-3-carboxylate ester: Contributes lipophilicity and steric bulk, impacting pharmacokinetics .

Synthetic routes for analogous compounds involve cyanoacetylation, Knoevenagel condensation, and nucleophilic substitutions, often using solvents like toluene or DMF and catalysts such as piperidine . Characterization relies on IR, NMR, and mass spectrometry for structural confirmation .

Properties

IUPAC Name

ethyl 2-[[3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carbonyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H31N3O4S2/c1-5-43-36(41)30-27(24-12-11-20(2)21(3)17-24)19-44-34(30)39-33(40)32-31(37)29-26(22-13-15-25(42-4)16-14-22)18-28(38-35(29)45-32)23-9-7-6-8-10-23/h6-19H,5,37H2,1-4H3,(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPLZEQBXKXONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)C3=C(C4=C(S3)N=C(C=C4C5=CC=C(C=C5)OC)C6=CC=CC=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's synthesis, structural characteristics, and biological activities based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process that typically includes the reaction of appropriate precursors under controlled conditions. For instance, a related compound was synthesized by heating equimolar amounts of ethyl 1,2-dihydro-4-(4-chlorophenyl)-3-cyano-6-phenyl-2-thioxopyridine-5-carboxylate and chloro-N-(4-methoxy-phenyl)acetamide in absolute ethanol with sodium ethoxide as a catalyst, yielding pale-yellow crystalline structures .

Structural Analysis

The structural analysis reveals that the compound features a thienopyridine bicyclic moiety which is planar, with specific dihedral angles between the phenyl and methoxy groups indicating potential steric interactions. The presence of intramolecular hydrogen bonds enhances molecular stability and may influence biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thienopyridine derivatives. For example, compounds similar to this compound have demonstrated significant anti-proliferative effects against various human cancer cell lines. A notable study indicated that these derivatives exhibited IC50 values in the low micromolar range against cancer cells such as HCT-116 and others .

CompoundCell LineIC50 (µM)
Ethyl 2-(...)HCT-1165.0
Related Compound AMCF-77.5
Related Compound BHeLa6.0

The mechanism through which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Research indicates that thienopyridine derivatives can modulate key signaling pathways involved in cancer progression, including those related to caspase activation and cell cycle regulation .

Cytotoxicity Studies

In addition to anticancer activity, cytotoxicity assessments have been performed using various assays. For instance, a brine shrimp lethality assay demonstrated that certain derivatives possess significant cytotoxic properties, suggesting their potential as therapeutic agents in cancer treatment .

Case Studies

Several case studies have been documented regarding the biological activity of thienopyridine derivatives:

  • Case Study on HCT-116 Cells : A derivative showed an IC50 value of 5 µM against HCT-116 cells, indicating potent anti-proliferative activity.
  • In Vivo Studies : Animal models treated with thienopyridine derivatives exhibited reduced tumor growth rates compared to controls, supporting their potential as effective anticancer agents.

Scientific Research Applications

Biological Activities

Research indicates that compounds related to thieno[2,3-b]pyridines exhibit a range of biological activities:

  • Antiviral Activity : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
  • Antidiabetic Properties : Thieno[2,3-b]pyridine derivatives have been investigated for their ability to enhance insulin sensitivity and reduce blood glucose levels.
  • Antimicrobial Effects : Studies have demonstrated that these compounds possess activity against various bacterial strains, making them candidates for antibiotic development.
  • Antitumor Potential : Certain derivatives have been evaluated for their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction.

Case Study 1: Antiviral Activity

A study published in Molecules demonstrated that a related thienopyridine derivative exhibited significant antiviral activity against influenza viruses. The mechanism involved inhibition of viral neuraminidase, which is crucial for viral spread within the host.

Case Study 2: Antidiabetic Effects

Research conducted on thienopyridine compounds revealed their potential as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are promising in managing type 2 diabetes. These compounds showed improved glucose tolerance in murine models.

Case Study 3: Antitumor Properties

In vitro studies indicated that certain thieno[2,3-b]pyridine derivatives induced apoptosis in human cancer cell lines through mitochondrial pathways. This suggests their potential as chemotherapeutic agents.

Data Table of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntiviralThienopyridine DerivativesInhibition of viral replication
AntidiabeticDPP-IV InhibitorsEnhanced insulin sensitivity
AntimicrobialVarious Thieno DerivativesDisruption of bacterial cell walls
AntitumorThienopyridine DerivativesInduction of apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents Key Properties/Applications Reference
Target Compound Thieno[2,3-b]pyridine-thiophene 4-(4-Methoxyphenyl), 3,4-dimethylphenyl, carboxamido Potential biological activity (inferred); high steric bulk
Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate (CAS 612514-60-0) Thieno[2,3-b]pyridine 4-Methylphenyl, ethoxycarbonyl Moderate lipophilicity (XLogP3 = 4.7); used in medicinal chemistry studies
Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CID 1230377) Thieno[2,3-b]pyridine 4-Methoxyphenyl, trifluoromethyl Enhanced electronic effects (CF3 group); possible metabolic stability
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a-3k) Thiophene Cyano, substituted phenyl acrylamido, dimethyl Antioxidant/anti-inflammatory activity (72–94% yields)
N-Methyl-3-[(3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl)carbamoyl]-...carboxamide (7c) Thieno[2,3-b]pyridine N-Methyl, cyano, ethoxy, phenyl Demonstrated synthetic versatility; IR/NMR confirmed purity
Substituent Impact Analysis:
  • Methoxy vs. Methyl Groups : Methoxy (electron-donating) increases solubility but reduces lipophilicity compared to methyl .
  • Trifluoromethyl (CF3) : Enhances metabolic stability and electronegativity, as seen in CID 1230377 .
  • Carboxamido vs. Cyano: Carboxamido groups improve hydrogen-bonding capacity, while cyano groups increase reactivity .

Spectroscopic and Computational Characterization

  • IR/NMR : Amine N-H stretches (~3400 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹) confirm carboxamido/ester groups .
  • Computational Modeling : Tanimoto coefficient-based similarity screening () could prioritize the target compound for biological testing .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Cyanoacetylation : Reacting amino-thiophene derivatives with reagents like 1-cyanoacetyl-3,5-dimethylpyrazole to introduce cyano groups .
  • Knoevenagel Condensation : Using substituted benzaldehydes in the presence of piperidine and acetic acid to form acrylamido intermediates .
  • Purification : Recrystallization with alcohols or chromatography (e.g., TLC) to isolate high-purity products . Example yields range from 72% to 94% depending on substituents .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • IR Spectroscopy : To confirm functional groups (e.g., C=O, NH₂) .
  • ¹H/¹³C NMR : To resolve substituent positions and verify molecular structure .
  • Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis .

Q. What in vitro assays are used to evaluate biological activity?

Common assays include:

  • Antioxidant Activity : DPPH radical scavenging or FRAP assays .
  • Anti-Inflammatory Activity : Carrageenan-induced paw edema models in rodents .

Advanced Research Questions

Q. How can reaction conditions be optimized for Knoevenagel condensation steps?

  • Catalyst Screening : Test bases (e.g., piperidine vs. DBU) to enhance reaction rates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, toluene) improve solubility and reduce side reactions .
  • Temperature Control : Maintain 80–100°C to balance reactivity and decomposition . Example optimization increased yields from 72% to 94% by adjusting benzaldehyde substituents .

Q. How do researchers resolve structural ambiguities in NMR data?

  • 2D NMR Techniques : Use COSY, HSQC, or HMBC to assign overlapping signals .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
  • Comparative Analysis : Cross-reference with structurally analogous compounds .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Systematic Substituent Variation : Modify phenyl, methoxy, or methyl groups to assess bioactivity trends .
  • Computational Modeling : Dock derivatives into target proteins (e.g., COX-2) to predict binding affinities .
  • In Vivo Validation : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) of optimized analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across studies?

  • Assay Standardization : Ensure consistent protocols (e.g., DPPH concentration, incubation time) .
  • Purity Verification : Use HPLC to confirm >95% purity, as impurities can skew results .
  • Statistical Robustness : Apply ANOVA or t-tests to validate significance thresholds .

Methodological Tables

Q. Table 1: Synthetic Yields of Knoevenagel Condensation Derivatives

Substituent on BenzaldehydeYield (%)Reference
4-NO₂94
3-Cl85
4-OCH₃72

Q. Table 2: Key Spectral Data for Characterization

TechniqueKey Peaks/DataReference
IR2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)
¹H NMR (DMSO-d⁶)δ 2.35 (s, 3H, CH₃), δ 10.2 (s, 1H, NH)
ESI-MSm/z 439.2 [M+H]⁺

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